molecular formula C8H7Cl3 B1411395 4,5-Dichloro-2-methylbenzyl chloride CAS No. 1803845-16-0

4,5-Dichloro-2-methylbenzyl chloride

Cat. No.: B1411395
CAS No.: 1803845-16-0
M. Wt: 209.5 g/mol
InChI Key: XPPWFYUWAQZKLI-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylbenzyl chloride is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichloro-2-methylbenzyl chloride can be synthesized through the chlorination of 2-methylbenzyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methylbenzyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dichloro-2-methylbenzyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methylbenzyl chloride involves its interaction with nucleophiles or electrophiles in various chemical reactions. The chlorine atoms and the methyl group on the benzene ring influence its reactivity and selectivity in these reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles. In oxidation reactions, the methyl group can be oxidized to form more reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-methylbenzyl chloride is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique structure influences its reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

1,2-dichloro-4-(chloromethyl)-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPWFYUWAQZKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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